molecular formula C17H16N2O6 B2819196 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide CAS No. 1171148-34-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide

Cat. No. B2819196
CAS RN: 1171148-34-7
M. Wt: 344.323
InChI Key: SPVUGOAUJHGIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide, also known as BDDA-1, is a novel small molecule compound that has gained attention in the scientific community for its potential pharmacological applications. BDDA-1 is a synthetic compound that was first reported in 2011 by researchers from the University of California, San Diego. Since then, BDDA-1 has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and characterized a variety of compounds related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-nitrophenyl)acetamide. These compounds are often synthesized through reactions involving catalytic hydrogenation, acyl group migration, and reductive cyclization. These synthetic routes have led to the creation of cyclic hydroxamic acids, lactams, and other derivatives, showcasing the versatility of the parent compound in chemical synthesis (Hartenstein & Sicker, 1993).

Antioxidant and Anti-inflammatory Applications

Some derivatives of the parent compound have been studied for their antioxidant activity, compared with known antioxidants like ascorbic acid. These studies have shown that certain coumarin derivatives exhibit significant antioxidant properties, which might be beneficial in pharmaceutical and cosmetic applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Furthermore, novel derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds demonstrated excellent anti-inflammatory activity, suggesting potential therapeutic applications for inflammatory disorders (Koppireddi et al., 2013).

Biological Activity and Potential Therapeutic Uses

Research into the biological activities of related compounds has uncovered their potential as antimicrobial and antifungal agents. Novel types of acetamides were synthesized and showed good bioactivity against certain bacteria and algae, suggesting the possibility of their use in developing new antimicrobial agents (Yu et al., 2020).

Material Science Applications

The compound and its derivatives have also found applications in material science. For instance, the synthesis of new AB-type monomers for polybenzimidazoles from related compounds demonstrates their utility in creating high-performance polymers with potential applications in advanced materials and engineering (Begunov & Valyaeva, 2015).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c20-17(9-12-1-3-13(4-2-12)19(21)22)18-7-8-23-14-5-6-15-16(10-14)25-11-24-15/h1-6,10H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVUGOAUJHGIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.